Methyl 3-(quinolin-8-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(quinolin-8-yl)prop-2-enoate is an organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(quinolin-8-yl)prop-2-enoate typically involves the condensation of quinoline derivatives with appropriate ester precursors. One common method involves the reaction of quinoline-8-carbaldehyde with methyl acrylate in the presence of a base such as sodium methoxide. The reaction is usually carried out under reflux conditions in a suitable solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(quinolin-8-yl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Quinoline-8-ylpropanol or quinoline-8-ylpropanal.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Methyl 3-(quinolin-8-yl)prop-2-enoate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with enzymes and receptors involved in various biological processes, which can lead to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(quinolin-3-yl)prop-2-enoate: Another quinoline derivative with similar structural features but different biological activities.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties, known for their pharmacological properties.
Uniqueness
Methyl 3-(quinolin-8-yl)prop-2-enoate is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
CAS No. |
920491-94-7 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
methyl 3-quinolin-8-ylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-16-12(15)8-7-11-5-2-4-10-6-3-9-14-13(10)11/h2-9H,1H3 |
InChI Key |
BUOQPCWMBKCYAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.